molecular formula C14H15Cl2NO4 B1347594 Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate CAS No. 19056-81-6

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate

Cat. No.: B1347594
CAS No.: 19056-81-6
M. Wt: 332.2 g/mol
InChI Key: SVIWITLJGLYULB-UHFFFAOYSA-N
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Description

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate is a malonic acid derivative featuring a 2,4-dichlorophenyl-substituted aminomethylene group. This compound serves as a critical intermediate in synthesizing heterocyclic frameworks, particularly quinolones and chromeno-pyridines . Its reactivity stems from the electron-withdrawing chlorine substituents, which enhance electrophilic character at the methylene position, facilitating cyclocondensation reactions.

Properties

IUPAC Name

diethyl 2-[(2,4-dichloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIWITLJGLYULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296538
Record name diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate
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Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19056-81-6
Record name 1,3-Diethyl 2-[[(2,4-dichlorophenyl)amino]methylene]propanedioate
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Record name NSC 109819
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Record name NSC109819
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Record name diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate typically involves the reaction of diethyl malonate with 2,4-dichloroaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the 2,4-dichloroaniline to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups results in the formation of diethyl malonate and 2,4-dichloroaniline.

Scientific Research Applications

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of bioactive molecules.

    Material Science: It is used in the development of new materials with specific properties.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Melting Points : Variability exists even for the same substituent (e.g., 4-chloro: 63–65°C vs. 79–81°C), likely due to differences in crystallization solvents or purity .

Yields : Electron-deficient substituents (e.g., halogens) generally yield 55–99%, while electron-donating groups (e.g., methoxy) achieve quantitative yields due to enhanced nucleophilicity of the aniline .

Reactivity: Halogenated derivatives (Cl, Br, F) are preferred for further cyclization into bioactive quinolones, as seen in and .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Cl, Br, F): Increase electrophilicity at the methylene carbon, accelerating cyclocondensation with diphenyl ether or phosphoryl chloride to form quinolones . Lower pKa of the methylene proton (compared to unsubstituted analogs), enhancing deprotonation efficiency in cascade reactions .
  • Electron-Donating Groups (OCH₃) :
    • Reduce reactivity due to decreased electrophilicity, necessitating harsher conditions (e.g., higher temperatures or prolonged reaction times) .

Biological Activity

Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate, also known as Diethyl 2-(2,4-dichlorophenyl)malonate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry and agriculture.

Chemical Structure and Properties

  • Molecular Formula : C12H12Cl2N2O4
  • Molecular Weight : 305.15 g/mol
  • CAS Number : 111544-93-5

The compound features a malonate structure with a dichlorophenyl group, which contributes to its unique chemical reactivity and potential biological activities. The presence of the dichloro group enhances its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound shows promise in enzyme inhibition and as a precursor for synthesizing bioactive compounds. Its structural characteristics allow it to bind to hydrophobic pockets in proteins, potentially influencing their function.

Enzyme Inhibition Studies

  • Mechanism of Action :
    • The compound may act as an inhibitor by occupying active sites of enzymes, thereby altering metabolic pathways.
    • Interaction studies suggest that it can bind to various enzymes and receptors.
  • Potential Applications :
    • As a biochemical tool for drug development.
    • In the synthesis of compounds with antifungal properties against pathogens like Fusarium oxysporum.

Synthesis Pathways

This compound is synthesized through several key reactions:

  • Decarboxylative Aldol Condensation : This reaction allows for the introduction of diverse functional groups at the alpha-carbon position of resulting phenylpropanoic acids.
  • Use as a Precursor : It serves as a valuable precursor in producing substituted phenylpropanoic acids, which have applications in medicinal chemistry.

Antifungal Activity

Recent studies have evaluated the antifungal properties of derivatives of this compound against Fusarium oxysporum. The findings are summarized in Table 1 below:

CompoundIC50 (µM)Activity Type
Compound 118Fungistatic
Compound 2<0.5Fungicidal
Compound 335Fungistatic
Compound 418Fungistatic
Compound 5<0.5Fungicidal
  • Results Interpretation : Compounds 2 and 5 demonstrated significant fungicidal activity, indicating their potential for development as antifungal agents in agricultural applications.

Safety and Toxicity

Safety assessments indicate that this compound is potentially harmful:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Optimization involves adjusting solvent polarity (e.g., using dipolar aprotic solvents like DMF), catalyst selection (e.g., p-toluenesulfonic acid for faster kinetics), and temperature control. For example, demonstrates that using Dowtherm® (a high-boiling solvent) at 150°C enhances cyclization efficiency. Kinetic monitoring via TLC or HPLC ensures reaction completion, while recrystallization from ethanol/hexane mixtures improves purity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the methylene proton (δ 8.1–8.3 ppm, d, J = 13–14 Hz) and malonate ester carbonyls (δ 165–170 ppm).
  • IR : Stretching bands for C=O (1700–1750 cm⁻¹) and N–H (3200–3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z 360–362 (M+H)+ confirm the molecular formula .

Q. Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond angles and torsional data, critical for confirming the Z/E configuration of the methyleneamino group. For example, reports crystallographic data for analogs, highlighting planar conformations of the malonate core. Computational modeling (DFT) can supplement experimental data to predict reactivity .

Basic: How does this compound participate in Knoevenagel condensations?

Methodological Answer:
The active methylene group in the malonate moiety undergoes nucleophilic attack on aldehydes/ketones under basic conditions (e.g., piperidine), forming α,β-unsaturated carbonyl derivatives. This reaction is pivotal for synthesizing heterocycles like quinolones .

Q. Advanced: What mechanistic insights explain its reactivity in multi-component reactions?

Methodological Answer: The electron-withdrawing dichlorophenyl group enhances electrophilicity at the methylene carbon, facilitating Michael additions. shows its use in Gould-Jacobs cyclizations to form quinolone antibiotics. Kinetic studies using in situ IR or NMR can map intermediate formation .

Basic: What biological activities have been reported for this compound?

Methodological Answer:
Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (MIC 8–16 µg/mL) and moderate anticancer effects (IC50 ~20 µM in HeLa cells). Bioactivity is attributed to the dichlorophenyl group enhancing membrane permeability .

Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer: Systematic substitution of the dichlorophenyl group (e.g., replacing Cl with F or NO2) and malonate ester chains (e.g., methyl vs. ethyl) can modulate lipophilicity and target binding. compares halogenated analogs, showing bromine substitution increases cytotoxicity. Molecular docking with bacterial topoisomerases or kinases identifies key interactions .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) resolve impurities.
  • Stability : Store at –20°C under nitrogen to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS .

Q. Advanced: How to develop a stability-indicating assay for degradation products?

Methodological Answer: Forced degradation (acid/base/oxidative stress) identifies major breakdown products, such as malonic acid or 2,4-dichloroaniline. UPLC-QTOF-MS characterizes degradation pathways, while DOE (design of experiments) optimizes storage conditions .

Basic: How do substituents on the phenyl ring affect reactivity?

Methodological Answer:
Electron-withdrawing groups (e.g., Cl, NO2) increase electrophilicity at the methylene carbon, enhancing reactivity in condensations. shows 4-chloro analogs exhibit faster reaction rates than methoxy-substituted derivatives .

Q. Advanced: Can computational methods predict substituent effects on electronic properties?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) quantify frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, correlates Hammett σ values with reaction kinetics to predict substituent effects .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Use PPE (gloves, goggles) in a fume hood. Acute toxicity data () suggest LD50 >500 mg/kg (oral, rats). Avoid inhalation; wash with soap/water upon skin contact. Store separately from strong oxidizers .

Q. Advanced: How to assess in vitro toxicity for pharmacological applications?

Methodological Answer: Conduct MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines to determine IC50 values. Ames tests evaluate mutagenicity, while hERG assays screen for cardiotoxicity .

Basic: What role does this compound play in synthesizing heterocycles?

Methodological Answer:
It serves as a precursor for quinolones via Gould-Jacobs cyclization. For example, details its condensation with benzotriazoles to form antitubercular agents. The malonate moiety acts as a carbon synthon .

Q. Advanced: Can asymmetric catalysis be applied to malonate derivatives?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enable enantioselective alkylation. notes malonate’s role in synthesizing non-racemic amino acids .

Basic: How does this compound compare to structurally similar malonates?

Methodological Answer:

Compound Substituents Reactivity/Bioactivity
Diethyl 2-[(4-Br-phenylamino)methylene]malonate4-BromophenylHigher cytotoxicity (IC50 ~15 µM)
Diethyl 2-[(3,5-diF-phenylamino)methylene]malonate3,5-DifluorophenylEnhanced antibacterial activity

Q. Advanced: What quantum mechanical parameters differentiate analogs?

Methodological Answer: Comparative DFT studies reveal that electron-withdrawing substituents lower LUMO energy, increasing electrophilicity. For example, 2,4-dichloro derivatives exhibit 0.5 eV lower LUMO than methoxy analogs, correlating with faster reaction rates .

Basic: What are common impurities in synthesized batches?

Methodological Answer:
Major impurities include unreacted 2,4-dichloroaniline (detected via GC-MS) and hydrolysis products (malonic acid). Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes these .

Q. Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer: Meta-analysis of assay conditions (e.g., cell line variability, serum concentration) identifies confounding factors. notes indazole-malonate analogs show species-specific activity, necessitating standardized protocols .

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